molecular formula C11H9F3O3 B1315608 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid CAS No. 56948-76-6

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid

Cat. No.: B1315608
CAS No.: 56948-76-6
M. Wt: 246.18 g/mol
InChI Key: GLNOAEGCWGDNDG-UHFFFAOYSA-N
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Description

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a chemical compound with the molecular formula C11H9F3O3 and a molecular weight of 246.19 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butyric acid moiety through a ketone functional group. This compound is known for its white solid physical form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid typically involves the reaction of 3-trifluoromethylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by hydrolysis and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-trifluoromethylphenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-(4-trifluoromethylphenyl)butyric acid
  • 4-Oxo-4-(2-trifluoromethylphenyl)butyric acid
  • 4-Oxo-4-(3-chlorophenyl)butyric acid

Uniqueness

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethyl group at the meta position provides distinct steric and electronic effects compared to its ortho and para counterparts .

Biological Activity

4-Oxo-4-(3-trifluoromethylphenyl)butyric acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology, supported by data tables and relevant case studies.

  • Molecular Formula : C12H10F3O3
  • Molecular Weight : 270.20 g/mol
  • IUPAC Name : 4-Oxo-4-(3-trifluoromethylphenyl)butanoic acid
  • CAS Number : 56948-76-6

Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study conducted on breast cancer cells (MCF-7) demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
Hek293-T20.5Cell cycle arrest

Anti-inflammatory Activity

The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. In vitro assays revealed that it moderately inhibits COX-2 activity, which may contribute to its anti-inflammatory effects.

EnzymeIC50 (µM)
COX-218.7
LOX-522.3
LOX-1525.0

Cholinesterase Inhibition

In studies evaluating its potential for treating neurodegenerative diseases, this compound exhibited moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its utility in enhancing cholinergic transmission.

EnzymeIC50 (µM)
AChE19.2
BChE13.2

The biological activity of this compound is attributed to several interactions at the molecular level:

  • Hydrogen Bonding : The carboxylic acid moiety can form hydrogen bonds with amino acid residues in target proteins.
  • π–π Stacking : The trifluoromethylphenyl group engages in π–π stacking interactions with aromatic residues, enhancing binding affinity.
  • Halogen Bonding : The presence of fluorine atoms contributes to halogen bonding interactions, which can stabilize the ligand-receptor complex.

Study on Prostate Cancer

In a preclinical study involving castration-resistant prostate cancer xenograft models, the compound demonstrated a potent ability to inhibit tumor growth compared to standard treatments like bicalutamide. The study reported an IC50 value of approximately 124 nM for PSA secretion inhibition, indicating its potential as a therapeutic agent for prostate cancer.

Neuroprotective Effects

Another investigation assessed the neuroprotective effects of the compound in models of Alzheimer's disease. The results suggested that it could reduce amyloid-beta peptide aggregation and improve cognitive function in treated animals, highlighting its dual role as both a cholinesterase inhibitor and an anti-amyloid agent.

Properties

IUPAC Name

4-oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c12-11(13,14)8-3-1-2-7(6-8)9(15)4-5-10(16)17/h1-3,6H,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNOAEGCWGDNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10539851
Record name 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56948-76-6
Record name 4-Oxo-4-[3-(trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10539851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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